6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine
Brand Name: Vulcanchem
CAS No.: 67203-48-9
VCID: VC5392790
InChI: InChI=1S/C9H12N2/c1-2-6-10-9-5-3-7-11-8(9)4-1/h3,5,7,10H,1-2,4,6H2
SMILES: C1CCNC2=C(C1)N=CC=C2
Molecular Formula: C9H12N2
Molecular Weight: 148.209

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine

CAS No.: 67203-48-9

Cat. No.: VC5392790

Molecular Formula: C9H12N2

Molecular Weight: 148.209

* For research use only. Not for human or veterinary use.

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine - 67203-48-9

Specification

CAS No. 67203-48-9
Molecular Formula C9H12N2
Molecular Weight 148.209
IUPAC Name 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine
Standard InChI InChI=1S/C9H12N2/c1-2-6-10-9-5-3-7-11-8(9)4-1/h3,5,7,10H,1-2,4,6H2
Standard InChI Key ILVDDECKGYUWPI-UHFFFAOYSA-N
SMILES C1CCNC2=C(C1)N=CC=C2

Introduction

Structural and Nomenclature Features

The compound’s bicyclic framework consists of a six-membered pyridine ring fused to a seven-membered azepine ring, with partial saturation in the azepine moiety (Figure 1). The IUPAC name 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine reflects the numbering of the fused rings, where the pyridine nitrogen is positioned at the 1- and 2-positions relative to the azepine bridge . Key structural features include:

  • Ring saturation: The azepine ring is partially unsaturated, with four hydrogenated carbons (positions 6–9).

  • Electron distribution: The pyridine nitrogen introduces electron-withdrawing effects, influencing reactivity and binding interactions.

  • Tautomerism: The unsaturated azepine ring allows for keto-enol tautomerism in derivatives, impacting ligand-receptor interactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine commonly employs cyclization strategies. A representative method involves:

Step 1: Reacting N-Boc-protected 5-formyl-1H-pyrazol-4-amine with 1,3-cyclohexanedione in the presence of pyrrolidine and acetic acid.
Step 2: Refluxing the intermediate in toluene to facilitate cyclization, yielding the target compound.

This method achieves moderate yields (45–60%) and is scalable to gram quantities. Alternative routes include Rh(III)-catalyzed C–H activation/cycloaddition reactions, which offer improved regioselectivity.

Table 1: Synthesis Conditions and Yields

MethodReagents/CatalystsTemperatureYield (%)Reference
CyclizationPyrrolidine, AcOH110°C55
Rh(III)-catalyzed[Cp*RhCl₂]₂, AgSbF₆80°C68
Bromination derivativeHBr, CH₃SO₃H25°C72*
*Yield for 2-bromo derivative.

Industrial Production

Industrial-scale synthesis remains underexplored, though the Rh(III)-catalyzed method shows promise for kilogram-scale production due to its atom economy and reduced waste. Challenges include optimizing catalyst recovery and minimizing byproducts in large reactors.

Physicochemical Properties

Experimental and computed properties of 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine include:

Table 2: Physicochemical Data

PropertyValueMethod/Reference
Molecular weight148.21 g/molMS
Density1.12 g/cm³Computational
Boiling point281.6°C at 760 mmHgEstimated
LogP1.86HPLC
pKa4.2 (pyridine N)Potentiometric
Solubility2.1 mg/mL in DMSOExperimental

The compound exhibits moderate lipophilicity (LogP = 1.86), facilitating blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics .

Pharmacological Applications

Dopamine D3 Receptor Modulation

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine derivatives exhibit high affinity for dopamine D3 receptors (Ki = 3–15 nM), acting as antagonists or partial agonists . This activity is leveraged in:

  • Schizophrenia: D3 antagonism reduces positive symptoms (e.g., hallucinations) without exacerbating motor side effects linked to D2 blockade .

  • Substance use disorders: Partial agonists attenuate cocaine-seeking behavior in preclinical models by modulating mesolimbic dopamine pathways .

Table 3: Receptor Binding Profiles of Derivatives

DerivativeD3 Ki (nM)D2 Ki (nM)Selectivity (D3/D2)
2-Bromo4.2420100
3-Chloro6.838056

Chemokine CCR2 Antagonism

The scaffold also serves as a core structure for CCR2 antagonists, with IC₅₀ values as low as 61 nM . CCR2 inhibition has therapeutic potential in:

  • Chronic inflammation: Blocking monocyte recruitment in rheumatoid arthritis .

  • Neuropathic pain: Reducing pro-inflammatory cytokine release in glial cells .

Derivatives and Analogues

2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine

Introducing bromine at the 2-position enhances D3 receptor selectivity (Table 3) and enables Suzuki-Miyaura cross-coupling for further functionalization. Synthesis involves HBr-mediated bromination under mild conditions (25°C, 72% yield).

Thieno-Fused Analogues

Replacing the pyridine ring with thiophene (e.g., 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine) alters electron distribution, improving affinity for arginine vasopressin receptors (IC₅₀ = 12 nM).

Analytical Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃) δ 7.45 (d, J = 5.2 Hz, 1H, pyridine-H), 3.85 (m, 2H, azepine-CH₂), 2.95 (m, 2H, azepine-CH₂) .

  • Mass spectrometry: ESI-MS m/z 149.1 [M+H]⁺ .

  • X-ray crystallography: Confirms chair-like conformation of the azepine ring in solid state .

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